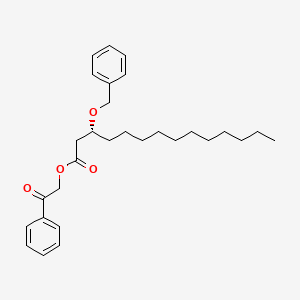
Phenacyl (3R)-3-phenylmethoxytetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenacyl (3R)-3-phenylmethoxytetradecanoate is an organic compound that belongs to the class of phenacyl esters. This compound is characterized by the presence of a phenacyl group attached to a long-chain fatty acid ester. The (3R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl (3R)-3-phenylmethoxytetradecanoate typically involves the esterification of 3-phenylmethoxytetradecanoic acid with phenacyl bromide. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Phenacyl (3R)-3-phenylmethoxytetradecanoate undergoes various chemical reactions, including:
Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenacyl group to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenacyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Phenacyl ketones or carboxylic acids.
Reduction: Phenacyl alcohols or alkanes.
Substitution: Various phenacyl derivatives depending on the nucleophile used.
科学的研究の応用
Phenacyl (3R)-3-phenylmethoxytetradecanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Phenacyl (3R)-3-phenylmethoxytetradecanoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, depending on its specific structure and functional groups.
類似化合物との比較
Phenacyl (3R)-3-phenylmethoxytetradecanoate can be compared with other phenacyl esters and long-chain fatty acid esters:
Phenacyl Bromide: A commonly used phenacyl ester with similar reactivity but different applications.
Phenacyl Acetate: Another phenacyl ester with distinct properties and uses in organic synthesis.
Long-Chain Fatty Acid Esters: Compounds with similar ester functionalities but varying chain lengths and substituents, leading to different physical and chemical properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for studying chemical reactions, biological activities, and potential therapeutic applications. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can further explore its potential and develop new applications.
特性
CAS番号 |
87357-66-2 |
|---|---|
分子式 |
C29H40O4 |
分子量 |
452.6 g/mol |
IUPAC名 |
phenacyl (3R)-3-phenylmethoxytetradecanoate |
InChI |
InChI=1S/C29H40O4/c1-2-3-4-5-6-7-8-9-16-21-27(32-23-25-17-12-10-13-18-25)22-29(31)33-24-28(30)26-19-14-11-15-20-26/h10-15,17-20,27H,2-9,16,21-24H2,1H3/t27-/m1/s1 |
InChIキー |
UASJOGKUQHFFNR-HHHXNRCGSA-N |
異性体SMILES |
CCCCCCCCCCC[C@H](CC(=O)OCC(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
正規SMILES |
CCCCCCCCCCCC(CC(=O)OCC(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



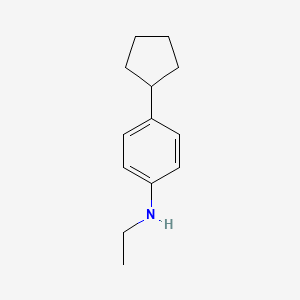

![Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14403363.png)


![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)

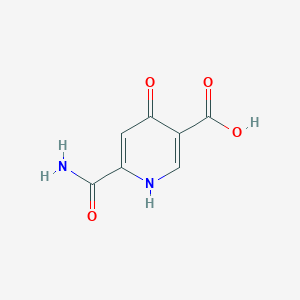
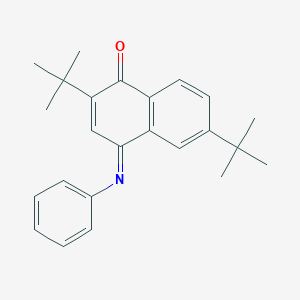
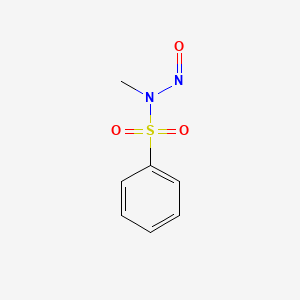
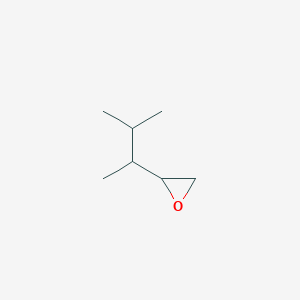
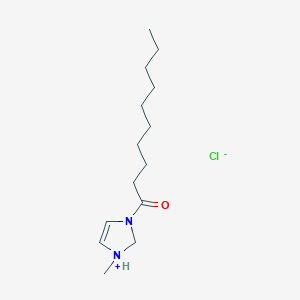
![3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14403403.png)
